

# Spectral Data Analysis of Mesalamine Impurity P: A Technical Guide

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## Compound of Interest

Compound Name: Mesalamine impurity P

Cat. No.: B1380478

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## Introduction

Mesalamine (5-aminosalicylic acid), a cornerstone in the management of inflammatory bowel disease, undergoes rigorous purity assessments to ensure its safety and efficacy. Among its potential impurities, **Mesalamine Impurity P**, chemically identified as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid, requires thorough characterization. This technical guide provides an in-depth overview of the spectral data (NMR, MS, and IR) for **Mesalamine Impurity P**, complete with detailed experimental protocols and data interpretation. While raw spectral data for this specific impurity is not publicly available, this guide presents predicted data based on its known chemical structure, offering a valuable resource for researchers in pharmaceutical analysis and quality control.

## Chemical Structure and Properties

- Systematic Name: 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid
- CAS Number: 887256-40-8
- Molecular Formula: C<sub>13</sub>H<sub>11</sub>NO<sub>6</sub>S
- Molecular Weight: 309.29 g/mol

## Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for **Mesalamine Impurity P**. These predictions are derived from the compound's chemical structure and established principles of spectroscopic analysis.

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data (500 MHz,  $\text{DMSO-d}_6$ )**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~10.0 - 12.0	br s	1H	Carboxylic acid proton (-COOH)
~8.5 - 9.5	br s	1H	Phenolic proton (-OH)
~7.80	d	2H	Aromatic protons (ortho to $-\text{SO}_3\text{H}$ )
~7.65	d	2H	Aromatic protons (meta to $-\text{SO}_3\text{H}$ )
~7.10	d	1H	Aromatic proton on the salicylic acid ring
~6.85	d	1H	Aromatic proton on the salicylic acid ring
~5.5 - 6.5	br s	2H	Amino protons (-NH <sub>2</sub> )

br s: broad singlet, d: doublet

**Table 2: Predicted Mass Spectrometry Data (Electrospray Ionization, Negative Mode)**

m/z Ratio	Predicted Identity of Ion
308.02	[M-H] <sup>-</sup> (Deprotonated molecule)
264.03	[M-H-CO <sub>2</sub> ] <sup>-</sup> (Loss of carbon dioxide)
228.02	[M-H-SO <sub>3</sub> ] <sup>-</sup> (Loss of sulfur trioxide)
152.04	[C <sub>7</sub> H <sub>6</sub> NO <sub>3</sub> ] <sup>-</sup> (Fragment corresponding to aminosalicylic acid moiety)

**Table 3: Predicted FT-IR Spectral Data (KBr Pellet)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment of Vibrational Mode
3500 - 3300	Medium	N-H stretching vibrations of the amino group
3200 - 2500	Broad	O-H stretching of the carboxylic acid and phenolic hydroxyl group
1700 - 1680	Strong	C=O stretching of the carboxylic acid
1620 - 1580	Medium	N-H bending and aromatic C=C stretching vibrations
1250 - 1150	Strong	S=O stretching of the sulfonic acid group
1050 - 1000	Strong	S-O stretching of the sulfonic acid group
850 - 800	Medium	Out-of-plane C-H bending of the aromatic rings

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, MS, and IR data for a small organic molecule like **Mesalamine Impurity P**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Mesalamine Impurity P** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Set the spectral width to cover a range of 0-15 ppm.
  - Employ a pulse angle of 30 degrees and a relaxation delay of 5 seconds to ensure quantitative integration.
  - Accumulate at least 16 scans to achieve an adequate signal-to-noise ratio.
- Data Processing:
  - Apply a Fourier transform to the free induction decay (FID).
  - Perform phase and baseline corrections.
  - Reference the spectrum to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm.
  - Integrate the signals and determine the chemical shifts and coupling constants.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a 1 mg/mL stock solution of **Mesalamine Impurity P** in a mixture of acetonitrile and water (1:1 v/v). Further, dilute this solution to a final concentration of 10 µg/mL.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Data Acquisition (Negative Ion Mode):

- Infuse the sample solution into the ESI source at a flow rate of 5  $\mu\text{L}/\text{min}$ .
- Set the capillary voltage to -3.5 kV.
- Maintain the source temperature at 120°C and the desolvation gas temperature at 350°C.
- Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.
- Perform tandem MS (MS/MS) on the precursor ion  $[\text{M}-\text{H}]^-$  to obtain fragmentation data.
- Data Analysis:
  - Determine the accurate mass of the molecular ion and its fragments.
  - Propose elemental compositions for the observed ions.
  - Elucidate the fragmentation pathways.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

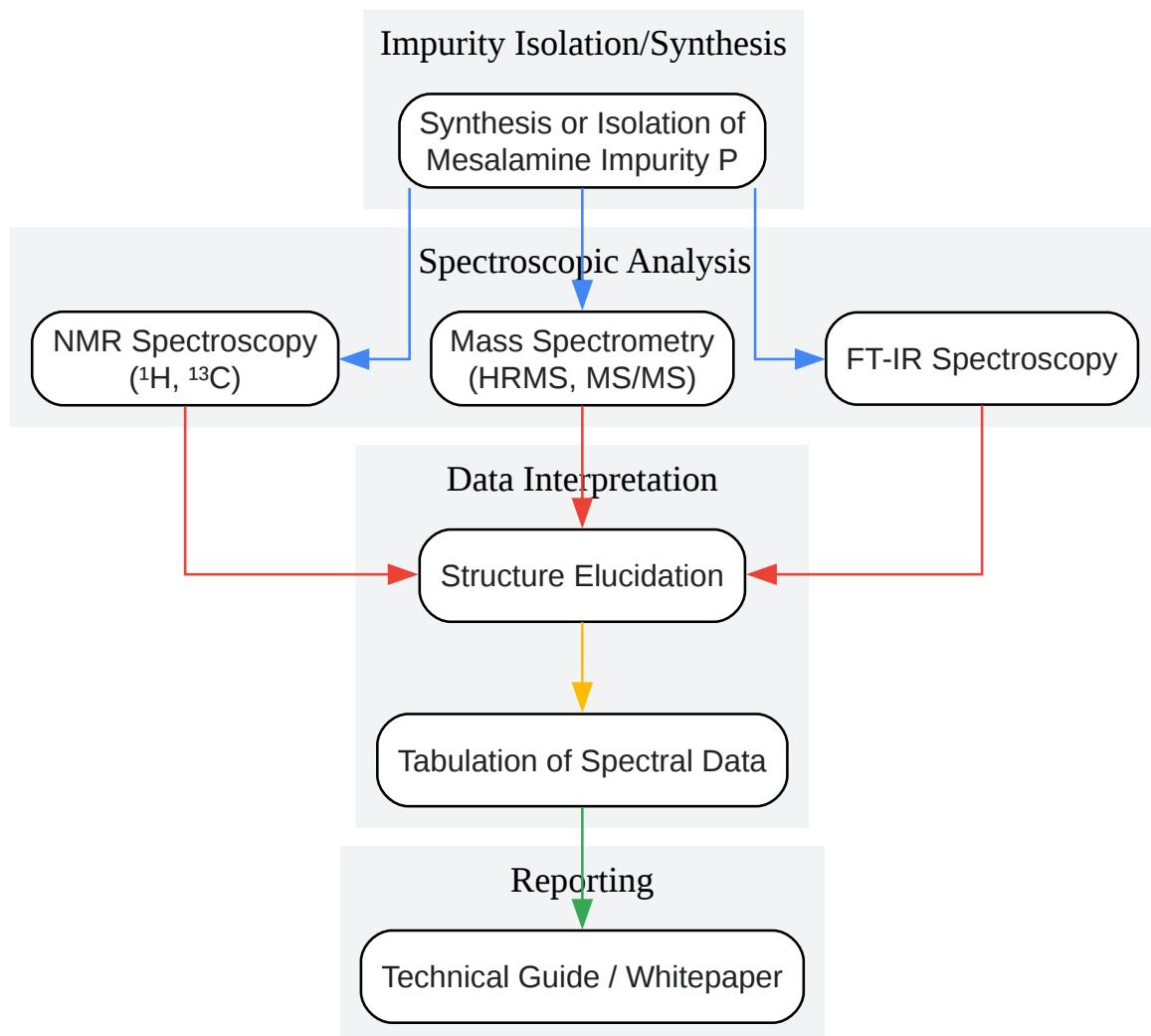
- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of **Mesalamine Impurity P** with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Employ an FT-IR spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and record the sample spectrum.
  - Collect data over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
  - Co-add at least 32 scans to improve the signal-to-noise ratio.

- Data Analysis:

- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

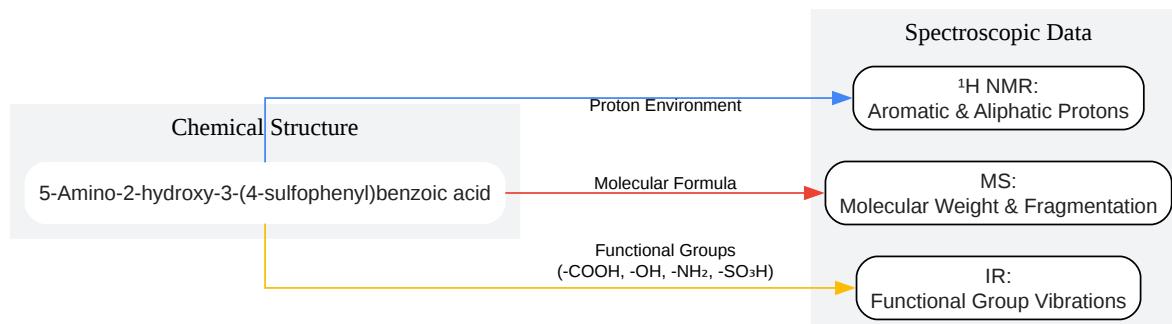
## Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the characterization of a pharmaceutical impurity and the logical relationship between the structure of **Mesalamine Impurity P** and its spectral data.



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Caption: General workflow for the characterization of **Mesalamine Impurity P**.



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Caption: Relationship between chemical structure and spectral data.

## Conclusion

The comprehensive spectral characterization of impurities is a critical aspect of drug development and quality control. This guide provides a foundational understanding of the expected NMR, MS, and IR spectral data for **Mesalamine Impurity P**, along with standardized protocols for their acquisition. While based on predictions, this information serves as a robust starting point for researchers involved in the analysis of Mesalamine and its related substances. The provided workflows and data tables are intended to facilitate the identification and characterization of this and other related impurities, ultimately contributing to the safety and quality of pharmaceutical products.

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